Cytidine 5'-monophosphate disodium salt

Vue d'ensemble

Description

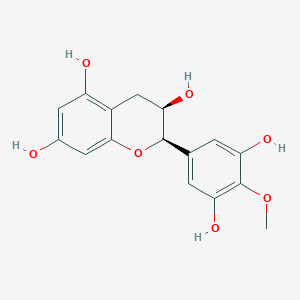

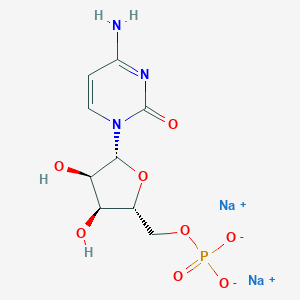

Cytidine 5’-Monophosphate Disodium Salt is a salt form of Cytidine 5’-Monophosphate . It is a nucleotide that is used as a monomer in RNA . It is an ester of phosphoric acid with the nucleoside cytidine . CMP consists of the phosphate group, the pentose sugar ribose, and the nucleobase cytosine .

Synthesis Analysis

The synthesis of Cytidine 5’-Monophosphate Disodium Salt involves the reaction of triethyl phosphates with cytidines in a synthesis reaction vessel . The reaction is carried out at a temperature between -5 to -10 ℃, with Phosphorus Oxychloride slowly dripped into the mixture . The reaction is allowed to proceed until the cytidine transformation efficiency reaches more than 85% .Molecular Structure Analysis

The molecular formula of Cytidine 5’-Monophosphate Disodium Salt is C9H12N3Na2O8P . The InChI key is AJCAHIYEOVKFDR-IAIGYFSYSA-N . The SMILES string representation is [Na+].NC1=NC(=O)N(C=C1)[C@@H]2OC@H([O-])=O)C@@H[C@H]2O .Chemical Reactions Analysis

In the formation of phosphatidylcholine (PC), CTP reacts with phosphocholine, via CTP:phosphocholine cytidylyltransferases, to produce CDP-choline and diphosphate . CTP also interacts with N-acylneuraminate, in a reaction mediated by N-acylneuraminate cytidylyltransferase, to generate an intermediate that is required for sialylation, namely CMP-N-acylneuraminic acid .Physical And Chemical Properties Analysis

Cytidine 5’-Monophosphate Disodium Salt has a molecular weight of 367.16 g/mol . It is a white crystalline powder . It is soluble in water at 100 mg/mL, clear to very slightly hazy, colorless to very faintly yellow .Applications De Recherche Scientifique

DNA and RNA Synthesis

- Application : Cytidine 5’-monophosphate disodium salt (CMP) plays a pivotal role in the synthesis of DNA and RNA . In the context of DNA synthesis, it undergoes conversion to deoxycytidine monophosphate (dCMP), which subsequently transforms into deoxyribonucleotides that integrate into elongating DNA strands . As for RNA synthesis, CMP is converted into uridine monophosphate (UMP), which subsequently gives rise to ribonucleotides that are incorporated into developing RNA strands .

- Method : The conversion processes involve enzymatic reactions that occur naturally in cells .

- Results : The successful synthesis of DNA and RNA is crucial for cellular processes, including replication, transcription, and translation .

Enzyme Activity Studies

- Application : CMP is used to shed light on enzyme activities . It serves as a means to unravel intricate cellular processes .

- Method : The specific methods of application would depend on the particular enzyme being studied .

- Results : Insights into enzyme activities can help understand cellular processes and could potentially lead to the development of new therapeutic strategies .

Gene Expression Studies

- Application : CMP actively participates in the regulatory mechanisms governing gene expression .

- Method : The specific methods of application would depend on the particular gene expression process being studied .

- Results : Understanding gene expression can provide insights into how genes function and how their regulation can impact health and disease .

Hydrogen Bonding Studies

- Application : CMP is used in studies exploring hydrogen bonding stability in nucleic acids . This is crucial for understanding molecular-level differentiations with potential applications in the early diagnosis of hereditary diseases .

- Method : In this work, five types of coordination polymers of CMP were designed and studied .

- Results : A novel sugar–nucleobase hydrogen bonding interaction was discovered in complexes for the first time, thus introducing a new supramolecular interaction that can be used in self-assembly and molecular recognition .

Ectonucleotidase Inhibition

- Application : CMP has been used as an ectonucleotidase (ENTase) inhibitor to probe 5′-ENTase activity in cortical neurons .

- Method : The specific methods of application would depend on the particular ENTase activity being studied .

- Results : Understanding the activity of ENTase can provide insights into the functioning of cortical neurons .

Bacterial Growth Studies

- Application : CMP has been used in in vitro studies to estimate its effect on the growth response of selected bacteria strains that dominate the piglets’ small intestine .

- Method : The specific methods of application would depend on the particular bacterial strain being studied .

- Results : Understanding the growth response of bacteria can provide insights into the microbial ecology of the piglets’ small intestine .

Uridine-cytidine Kinase 2 Activity Studies

- Application : CMP has been used to study the activity of Uridine-cytidine kinase 2 . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis .

- Method : The specific methods of application would depend on the particular kinase activity being studied .

- Results : Understanding the activity of Uridine-cytidine kinase 2 can provide insights into the functioning of the pyrimidine salvage pathway .

3-deoxy-manno-octulosonate Cytidylyltransferase Activity Studies

- Application : CMP has been used to study the activity of 3-deoxy-manno-octulosonate cytidylyltransferase . This enzyme is involved in the biosynthesis of lipopolysaccharides in bacteria .

- Method : The specific methods of application would depend on the particular cytidylyltransferase activity being studied .

- Results : Understanding the activity of 3-deoxy-manno-octulosonate cytidylyltransferase can provide insights into the biosynthesis of lipopolysaccharides in bacteria .

Safety And Hazards

Orientations Futures

Cytidine 5’-Monophosphate Disodium Salt has been used in nucleotide stock solution . It has also been used as an ectonucleotidase (ENTase) inhibitor to probe 5′-ENTase activity in cortical neurons . In in vitro studies, it has been used to estimate its effect on the growth response of selected bacteria strains that dominate the piglets’ small intestine .

Propriétés

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O8P.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTPYBRGLGSMRA-WFIJOQBCSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N3Na2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20217895 | |

| Record name | Cytidine monophosphate disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cytidine 5'-monophosphate disodium salt | |

CAS RN |

6757-06-8 | |

| Record name | Cytidine monophosphate disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006757068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine monophosphate disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine 5'-(disodium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM 5'-CYTIDYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/383W8FIS5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B196108.png)

![2-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B196129.png)